molecular formula C20H16BrN5O3 B11407994 2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B11407994
M. Wt: 454.3 g/mol
InChI Key: YWVDCGLXRPKMDD-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrN5O3

Molecular Weight

454.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

InChI

InChI=1S/C20H16BrN5O3/c1-10-3-6-12(7-4-10)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-9-11(21)5-8-14(13)29-2/h3-9H,1-2H3,(H2,22,27)(H,24,28)

InChI Key

YWVDCGLXRPKMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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